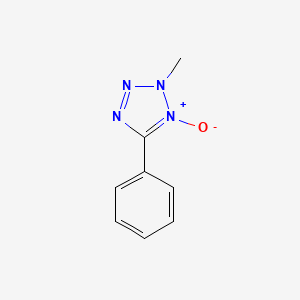
2-Methyl-1-oxo-5-phenyl-2H-1,2,3,4lambda~5~-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-oxo-5-phenyl-2H-1,2,3,4lambda~5~-tetrazole is a heterocyclic compound that contains a tetrazole ring Tetrazoles are known for their stability and versatility in various chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-oxo-5-phenyl-2H-1,2,3,4lambda~5~-tetrazole can be achieved through various methods. One common approach involves the reaction of phenylhydrazine with methyl isocyanate, followed by cyclization to form the tetrazole ring. Another method includes the use of triethyl orthoformate and sodium azide, which react with the appropriate precursors to form the tetrazole ring .
Industrial Production Methods
Industrial production of tetrazole derivatives often involves the use of high-pressure reactors and specialized catalysts to ensure high yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-oxo-5-phenyl-2H-1,2,3,4lambda~5~-tetrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro compounds, while reduction reactions can produce amines.
Applications De Recherche Scientifique
2-Methyl-1-oxo-5-phenyl-2H-1,2,3,4lambda~5~-tetrazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-oxo-5-phenyl-2H-1,2,3,4lambda~5~-tetrazole involves its interaction with various molecular targets. The tetrazole ring can act as a ligand, binding to metal ions and other molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being investigated .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-1H-tetrazole: Similar structure but lacks the methyl and oxo groups.
5-Phenyl-1H-tetrazole: Similar structure but lacks the methyl group.
2-Methyl-5-phenyl-1H-tetrazole: Similar structure but lacks the oxo group.
Uniqueness
2-Methyl-1-oxo-5-phenyl-2H-1,2,3,4lambda~5~-tetrazole is unique due to the presence of both the methyl and oxo groups, which can influence its reactivity and interactions with other molecules. These functional groups can enhance its stability and make it a valuable intermediate in various chemical syntheses.
Propriétés
Numéro CAS |
90040-44-1 |
|---|---|
Formule moléculaire |
C8H8N4O |
Poids moléculaire |
176.18 g/mol |
Nom IUPAC |
2-methyl-1-oxido-5-phenyltetrazol-1-ium |
InChI |
InChI=1S/C8H8N4O/c1-11-10-9-8(12(11)13)7-5-3-2-4-6-7/h2-6H,1H3 |
Clé InChI |
LZEBQABZRBBTNS-UHFFFAOYSA-N |
SMILES canonique |
CN1N=NC(=[N+]1[O-])C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



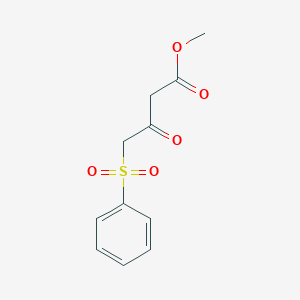
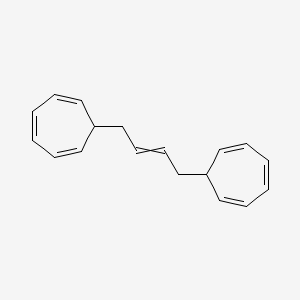
![1-{[6-(Ethanesulfonyl)hexyl]oxy}-2-propylbenzene](/img/structure/B14368721.png)

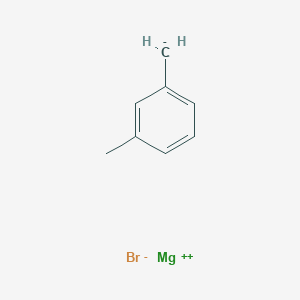
![1-(Phenylsulfanyl)-6-oxabicyclo[3.2.1]oct-3-en-7-one](/img/structure/B14368732.png)

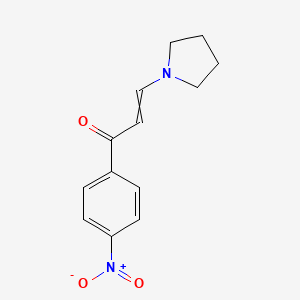
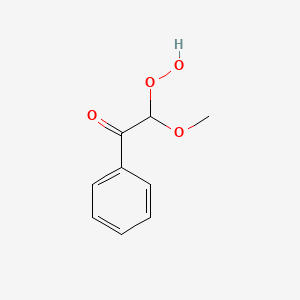

![2-[(4-Nitrophenyl)disulfanyl]pyridine](/img/structure/B14368770.png)

![Bis[2-(trifluoromethoxy)-2,3,3,3-tetrafluoropropionyl] peroxide](/img/structure/B14368776.png)
